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2-(3,4-Difluorophenyl)ethenesulfonyl chloride Documentation Hub

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  • Product: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride

Core Science & Biosynthesis

Foundational

Solubility profile of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride in organic solvents

Technical Guide: Solubility Profile & Solvent Compatibility of 2-(3,4-Difluorophenyl)ethenesulfonyl Chloride Part 1: Executive Summary & Chemical Identity 2-(3,4-Difluorophenyl)ethenesulfonyl chloride is a high-value ele...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Compatibility of 2-(3,4-Difluorophenyl)ethenesulfonyl Chloride

Part 1: Executive Summary & Chemical Identity

2-(3,4-Difluorophenyl)ethenesulfonyl chloride is a high-value electrophilic building block used primarily in the synthesis of sulfonamides and sulfonate esters.[1][2] Its structure features a styrenyl backbone activated by a sulfonyl chloride moiety and modulated by two electron-withdrawing fluorine atoms.[2]

For researchers, the "solubility profile" of this compound is not merely a measure of dissolution; it is a stability window . The compound possesses two electrophilic sites: the sulfonyl sulfur (prone to nucleophilic substitution) and the vinyl beta-carbon (prone to Michael addition).[1] Therefore, solvent selection must balance high solubility with kinetic inertness.[2]

Physicochemical Basis
  • CAS: 1158108-22-5[1][2][3][4][5]

  • Molecular Weight: 238.64 g/mol [2][5]

  • Predicted LogP: ~2.8 – 3.2 (Lipophilic)[1][2]

  • Physical State: Typically a crystalline solid or semi-solid oil (depending on purity/polymorph).[2]

  • Reactivity Profile: Moisture-sensitive (hydrolysis to sulfonic acid); alcohol-sensitive (solvolysis to esters).[1][2]

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on Solubility (thermodynamic capacity) and Stability (kinetic inertness).[2] Data is synthesized from structure-property relationships (SAR) of fluorinated styrenesulfonyl chlorides.[2]

Solvent ClassRepresentative SolventsSolubility PotentialStability RiskApplication Recommendation
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneHigh (>100 mg/mL)Low Primary Choice. Ideal for reactions, extractions, and short-term storage.[1][2]
Ethers THF, 2-MeTHF, 1,4-DioxaneHigh Low to Moderate Excellent for reactions.[1][2] Note: Ensure solvents are anhydrous and peroxide-free to prevent radical degradation of the vinyl group.[2]
Esters Ethyl Acetate, Isopropyl AcetateHigh Low Good for workup and crystallization.[2] Avoid if strong nucleophiles are present that could transesterify.[2]
Polar Aprotic DMF, DMSO, NMPVery High Moderate Use with Caution. High solubility, but difficult to remove.[1][2] DMSO can act as an oxidant or nucleophile at elevated temperatures.[2]
Aromatic Hydrocarbons Toluene, XyleneModerate to High Low Ideal for reflux reactions or azeotropic removal of water.[2]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow (<10 mg/mL)Low Anti-solvent. Use for precipitation/crystallization of the product from DCM or Toluene.[1][2]
Protic Solvents Methanol, Ethanol, IsopropanolHigh CRITICAL FAILURE DO NOT USE. Rapid solvolysis converts the chloride to the corresponding sulfonate ester.
Aqueous Media Water, Buffer SolutionsInsoluble CRITICAL FAILURE DO NOT USE. Rapid hydrolysis to 2-(3,4-difluorophenyl)ethenesulfonic acid + HCl.[1][2]

Part 3: Technical Rationale & Mechanisms

The Hydrolysis Hazard

Sulfonyl chlorides are notoriously moisture-sensitive.[2] The electron-withdrawing fluorine atoms on the phenyl ring of CAS 1158108-22-5 increase the electrophilicity of the sulfur atom compared to non-fluorinated analogs, accelerating the rate of hydrolysis.[1]

  • Mechanism: Water attacks the sulfur, displacing chloride.[2]

  • Result: Formation of the sulfonic acid (highly polar, water-soluble) and HCl gas.[1][2]

  • Operational Tip: Always use anhydrous solvents (water content <50 ppm) and store under inert atmosphere (Argon/Nitrogen).[2]

The Michael Acceptor Risk

Unlike simple benzenesulfonyl chlorides, this molecule contains a vinyl group.[2] In nucleophilic solvents (like simple amines or thiols), there is a competing pathway where the nucleophile attacks the


-carbon of the double bond (Michael Addition) rather than the sulfonyl chloride.
  • Implication: Avoid using primary amine solvents (like neat propylamine) even if they dissolve the compound.[2] Use stoichiometric amine in an inert solvent (DCM) at low temperatures (

    
    ).[1][2]
    

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact saturation limits for your specific batch.[1][2]

  • Preparation: Dry 3 x 20 mL scintillation vials in an oven at

    
     for 1 hour. Cool in a desiccator. Weigh empty vials (
    
    
    
    ).
  • Saturation: Add 100 mg of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride to a test vial.

  • Solvent Addition: Add the target solvent (e.g., DCM) in

    
     increments, vortexing for 30 seconds between additions.
    
  • Observation: Record the volume (

    
    ) required to fully dissolve the solid (clear solution, no turbidity).
    
  • Validation (Evaporation): If unsure of dissolution, filter the supernatant into a pre-weighed vial, evaporate the solvent under nitrogen, and weigh the residue (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Stability Monitoring via HPLC

Use this to verify if a solvent is compatible for long-term storage (e.g., autosampler stability).[1][2]

  • Sample Prep: Dissolve 1 mg of compound in 1 mL of anhydrous Acetonitrile (ACN).

  • Challenge: Add 10% (v/v) of the test solvent (e.g., DMSO, Methanol).[2]

  • Timepoints: Inject immediately (

    
    ), then at 1 hour, 4 hours, and 24 hours.
    
  • Detection: Monitor UV at 254 nm.

  • Criteria:

    • Pass: Peak area of parent compound >98% of

      
       area.[2]
      
    • Fail: Appearance of new peaks (hydrolysis product usually elutes earlier on Reverse Phase C18).

Part 5: Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the optimal solvent based on the intended application.

SolventSelection Start Start: Select Solvent for 2-(3,4-Difluorophenyl)ethenesulfonyl chloride Application What is the Intended Application? Start->Application Reaction Chemical Reaction Application->Reaction Analysis Analysis (HPLC/NMR) Application->Analysis Storage Long-term Storage Application->Storage ReactType Is the Reagent Nucleophilic? Reaction->ReactType ACN USE: Anhydrous Acetonitrile (Short term only) Analysis->ACN HPLC Diluent Avoid AVOID: Alcohols, Water, DMSO (Degradation Risk) Analysis->Avoid Do NOT use MeOH SolidStore STORE AS SOLID (-20°C, under Argon) Storage->SolidStore Nucleophile Yes (Amines, Alcohols) ReactType->Nucleophile High Reactivity NonNuc No (Cat. Coupling, etc.) ReactType->NonNuc Inert Conditions DCM_THF USE: Anhydrous DCM or THF (0°C to RT) Nucleophile->DCM_THF Dissolve Electrophile First NonNuc->DCM_THF Standard Toluene USE: Toluene or Xylene (High Temp Compatible) NonNuc->Toluene Thermal Stability

Caption: Decision matrix for selecting solvents based on process requirements, prioritizing stability.

Figure 2: Degradation Pathways in Protic Solvents

Visualizing why alcohols and water are forbidden.

Degradation Parent Sulfonyl Chloride (Parent) Acid Sulfonic Acid (Hydrolysis Product) Parent->Acid Fast Ester Sulfonate Ester (Solvolysis Product) Parent->Ester Fast Water + H2O Water->Acid Alcohol + R-OH Alcohol->Ester HCl + HCl

Caption: Mechanistic pathway of degradation in protic media. Both pathways release HCl and consume the active reagent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734273, 2,4-Difluorobenzenesulfonyl chloride. Retrieved from [Link]

    • Note: Used as a structural analog for physicochemical property prediction (LogP, density).[1][2]

  • Source for handling precautions of fluorin
  • General protocols for sulfonyl chloride solubility and reactivity.
    • Verification of commercial availability and CAS identity.[1]

Sources

Exploratory

Handling the Volatile Warhead: A Technical Guide to Vinylsulfonyl Chloride Stability

Executive Summary: The Stability Paradox Vinylsulfonyl chloride (Ethenesulfonyl chloride, ESC) represents a "stability paradox" in medicinal chemistry and polymer science. Its value lies in its high reactivity—specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Vinylsulfonyl chloride (Ethenesulfonyl chloride, ESC) represents a "stability paradox" in medicinal chemistry and polymer science. Its value lies in its high reactivity—specifically its dual nature as an electrophile at the sulfur atom and a Michael acceptor at the vinyl group. This makes it a premier "warhead" for covalent inhibitors and a versatile monomer. However, this same reactivity renders it thermodynamically unstable under standard laboratory conditions.

This guide provides a field-proven framework for handling ESC. The core directive for stability is Just-in-Time (JIT) Generation : minimizing the existence of the isolated monomer by generating it from its more stable precursor, 2-chloroethanesulfonyl chloride, immediately prior to use.

Mechanistic Decomposition Pathways

To preserve ESC, one must understand how it fails. Decomposition is not random; it follows two distinct, often autocatalytic pathways.

Hydrolysis (The Moisture Trigger)

Water acts as a nucleophile, attacking the sulfonyl sulfur.[1] This releases hydrochloric acid (HCl).[1][2]

  • Mechanism:

    
    -type displacement of chloride by water.
    
  • Consequence: The generated HCl is not merely a byproduct; it can protonate the vinyl group or catalyze further degradation, creating a runaway decomposition loop.

Radical Polymerization (The Thermal Trigger)

The vinyl group is prone to radical polymerization, initiated by heat, light, or trace peroxides.

  • Mechanism: Homolytic cleavage or radical addition leads to the formation of polyvinylsulfonyl chloride chains.

  • Consequence: The liquid solidifies into an intractable, dark mass. This is often exothermic and can lead to pressure buildup in sealed vessels.

Visualization: Failure Modes

The following diagram illustrates the competing decay pathways that must be suppressed.

DecompositionPathways VSC Vinylsulfonyl Chloride (ESC) Acid Vinylsulfonic Acid + HCl (Gas) VSC->Acid Hydrolysis (Nucleophilic Attack) Polymer Poly(vinylsulfonyl chloride) VSC->Polymer Radical Polymerization Water H₂O (Moisture) Water->VSC Heat Heat / UV / Radicals Heat->VSC

Caption: Figure 1. The dual decomposition pathways of ESC. Red paths indicate moisture sensitivity; yellow paths indicate thermal/radical instability.

Field Protocol: Just-in-Time Synthesis

Do not store isolated vinylsulfonyl chloride for long periods. The industry standard for stability is to store the precursor, 2-chloroethanesulfonyl chloride , and convert it via dehydrochlorination only when needed.

The Precursor Strategy

2-chloroethanesulfonyl chloride is significantly more stable because it lacks the reactive vinyl double bond (until induced). It can be stored at 4°C, whereas ESC requires -20°C and stabilization.

Protocol: In-Situ Generation of ESC

Objective: Generate anhydrous ESC for immediate coupling.

Reagents:

  • 2-Chloroethanesulfonyl chloride (1.0 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.1 - 1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve 2-chloroethanesulfonyl chloride in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: Controlling the exotherm is critical to prevent polymerization.

  • Elimination: Add

    
     dropwise over 15 minutes.
    
    • Chemistry: The base removes the proton at the

      
      -position, followed by elimination of chloride to form the vinyl double bond.
      
  • Warm-up: Allow the mixture to warm to 0°C over 30 minutes. The formation of a white precipitate (

    
    ) indicates successful elimination.
    
  • Usage:

    • Option A (In-situ): Add your nucleophile (amine/alcohol) directly to this mixture at 0°C.

    • Option B (Isolation - High Risk): Rapidly filter the salts under inert gas, concentrate the filtrate at

      
       under vacuum, and use immediately.
      
Workflow Diagram

SynthesisProtocol Start Start: 2-Chloroethanesulfonyl Chloride (Stored at 4°C) Dissolve Dissolve in Anhydrous DCM (Argon Atmosphere) Start->Dissolve Cool Cool to -78°C Dissolve->Cool Base Add Et₃N (Dropwise) Elimination Reaction Cool->Base Warm Warm to 0°C (Precipitate forms) Base->Warm Decision Use Method? Warm->Decision InSitu Add Nucleophile Directly (Recommended) Decision->InSitu Standard Isolate Filter & Concentrate (High Risk of Polymerization) Decision->Isolate If necessary

Caption: Figure 2. The "Just-in-Time" generation workflow, prioritizing in-situ usage to avoid stability issues.

Storage & Handling Specifications

If you must purchase or isolate ESC, strict adherence to the following parameters is required to prevent "runaway" decomposition.

Comparative Stability Data
Parameter2-Chloroethanesulfonyl Chloride (Precursor)Vinylsulfonyl Chloride (Monomer)
Storage Temp 2°C to 8°C (Refrigerator)-20°C to -80°C (Freezer)
Atmosphere Moisture-free (Desiccator)Strictly Inert (Argon/Nitrogen)
Shelf Life 6–12 Months< 1 Month (without stabilizer)
Major Hazard Hydrolysis (HCl release)Polymerization (Explosion risk)
Transport Standard CorrosiveCold Chain Required
Critical Handling Rules
  • The "Dry" Rule: Never expose ESC to atmospheric moisture. Even 100 ppm water content can initiate autocatalytic hydrolysis. Use Schlenk lines or gloveboxes.[3]

  • The "Cold" Rule: When concentrating ESC on a rotary evaporator, the bath temperature must not exceed 20°C . Higher temperatures trigger radical polymerization.

  • Stabilizers: Commercial ESC often contains inhibitors like BHT (butylated hydroxytoluene). If you distill ESC to purify it, you remove this inhibitor, making the distillate extremely unstable. Re-add inhibitor (100-500 ppm) immediately after distillation if storage is intended.

Quality Control (Self-Validation)

Before committing valuable biological material or complex scaffolds to a reaction with ESC, validate the reagent's integrity.

  • Visual Check: Pure ESC is a colorless to pale yellow liquid.

    • Red/Brown Color: Indicates polymerization or advanced decomposition. Discard.

    • Turbidity: Indicates hydrolysis (insoluble polymers or salts).

  • 1H NMR Validation (CDCl3):

    • Vinyl Signals: Look for the characteristic AMX pattern of the vinyl group (

      
       6.0 – 7.0 ppm).
      
    • Absence of Ethyl Signals: Ensure no triplet/quartet patterns from the 2-chloro precursor remain (if synthesized).

    • Absence of Broad Peaks: Broad "humps" in the baseline indicate polymer formation.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloroethanesulfonyl chloride. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification and SDS: Ethenesulfonyl chloride. Retrieved from

  • BenchChem. (2025).[3][4] Technical Support: Prevention of Sulfonyl Chloride Decomposition. Retrieved from

  • Jansen-van Vuuren, R. D., et al. (2022).[5] Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. ScienceOpen. Retrieved from

  • RSC. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B. Retrieved from

Sources

Foundational

Safety data sheet (SDS) for 2-(3,4-Difluorophenyl)ethenesulfonyl chloride

Technical Guide: Handling & Application of 2-(3,4-Difluorophenyl)ethenesulfonyl Chloride Part 1: Chemical Identity & Strategic Utility Compound Name: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride CAS Number: 1158108-22-5...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling & Application of 2-(3,4-Difluorophenyl)ethenesulfonyl Chloride

Part 1: Chemical Identity & Strategic Utility

Compound Name: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride CAS Number: 1158108-22-5 Molecular Formula: C₈H₅ClF₂O₂S Molecular Weight: 238.64 g/mol [1]

The Researcher’s Context

This compound is not merely a reagent; it is a high-value "warhead" in medicinal chemistry.[2][3] It combines a sulfonyl chloride (an electrophile for sulfonamide formation) with a styryl linker (rigid spacer) and a 3,4-difluorophenyl tail .[1]

  • Medicinal Utility: The difluorophenyl motif acts as a bioisostere for phenyl rings, improving metabolic stability by blocking P450 oxidation sites while increasing lipophilicity.

  • Reactivity Profile: Unlike standard benzenesulfonyl chlorides, the ethenyl (vinyl) linker conjugates the sulfonyl group with the aromatic ring. This conjugation can make the sulfur center highly electrophilic while also introducing a potential Michael acceptor site at the

    
    -carbon, increasing its toxicity and reactivity profile.
    

Part 2: The Hazard Profile (Mechanistic Safety)

Signal Word: DANGER GHS Classification: Skin Corrosion 1B (H314), Eye Damage 1 (H318).

Why It Is Dangerous (Causality)

Safety data sheets often list hazards without explaining the chemical violence involved.

  • Hydrolysis & Acid Generation: Upon contact with mucosal membranes (lungs, eyes) or ambient humidity, the S-Cl bond hydrolyzes. This releases Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid. The damage is thermal (heat of hydration) and chemical (acid burn).

  • Lachrymator Potential: Like many sulfonyl chlorides, this compound likely acts as a lachrymator. The electrophilic sulfur attacks corneal proteins, triggering intense pain and tearing.

  • Michael Addition Risk: The double bond (ethene linker) creates an

    
    -unsaturated sulfonyl system. Biological thiols (like glutathione) can attack the 
    
    
    
    -carbon, leading to cellular depletion of antioxidants.[1]

DOT Diagram: Hydrolysis Decomposition Pathway

Hydrolysis Substrate Sulfonyl Chloride (R-SO2-Cl) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H2O (Ambient Moisture) Water->Intermediate Products Sulfonic Acid + HCl (Gas) Intermediate->Products Elimination of Cl-

Caption: Mechanism of moisture-induced decomposition generating corrosive HCl gas.[1]

Part 3: Storage & Stability Protocol

The "Dry-Chain" Requirement: Standard refrigeration is insufficient if the atmosphere is humid. The container must be kept under an inert atmosphere.[4]

ParameterSpecificationRationale
Temperature 2–8°CRetards thermal decomposition and polymerization of the alkene.[1]
Atmosphere Nitrogen/ArgonPrevents hydrolysis. Do not store in air.
Container Amber GlassProtects the styrene double bond from UV-induced isomerization or polymerization.[1]
Seal Parafilm/Teflon TapeSecondary barrier against moisture ingress.

Part 4: Emergency Response (Self-Validating Protocols)

Scenario A: Spillage in Fume Hood

Do not use water to clean the spill.[4] Water will generate an HCl cloud.

  • Cover: Immediately cover the spill with solid Sodium Bicarbonate (

    
    ) or Calcium Carbonate.
    
  • Wait: Allow the powder to absorb the liquid and neutralize the acid (bubbling indicates neutralization).

  • Sweep: Once bubbling ceases, sweep into a hazardous waste container.

Scenario B: Skin Contact

The "Seconds Count" Rule.

  • Drench: Immediately flush with water for >15 minutes.[5][6][7]

  • Soap: Use soft soap (alkaline) if available after the initial flush to neutralize residual acid.

  • Do Not Neutralize on Skin: Do not apply strong bases (like NaOH) to the skin; the heat of neutralization will worsen the burn.

Part 5: Application Workflow (Synthesis of Sulfonamides)

Objective: Coupling 2-(3,4-Difluorophenyl)ethenesulfonyl chloride with a primary amine (


) to form a sulfonamide.[1]

Reagents:

  • Electrophile: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride (1.0 eq)[1]

  • Nucleophile: Primary Amine (1.1 eq)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) - Scavenges HCl.[1]

  • Solvent: Anhydrous DCM or THF.

DOT Diagram: Synthesis Workflow

Workflow Start Start: Inert Atmosphere (N2) Solubilize Dissolve Amine + Base in Anhydrous DCM (0°C) Start->Solubilize Add Dropwise Addition of Sulfonyl Chloride Solubilize->Add Exothermic Control React Stir at RT (2-4 hrs) Monitor by TLC Add->React Quench Quench with Sat. NaHCO3 React->Quench Completion Workup Phase Separation & Drying (Na2SO4) Quench->Workup

Caption: Step-by-step synthetic workflow ensuring exothermic control and HCl scavenging.

Step-by-Step Protocol:
  • Preparation (Inert): Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C using an ice bath. Reason: The reaction is exothermic; heat can cause side reactions (e.g., polymerization of the styrene double bond).

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Check TLC. The sulfonyl chloride spot (usually high

    
    , UV active) should disappear.
    
  • Quench: Add saturated aqueous

    
    . Why? This neutralizes the TEA-HCl salts and any unreacted sulfonyl chloride.
    
  • Extraction: Extract with DCM (3x). Wash organics with Brine. Dry over

    
    .
    

Part 6: References

  • Matrix Scientific. (n.d.). 2-(3,4-Difluorophenyl)-ethenesulfonyl chloride Product Data. Retrieved from (CAS Verification: 1158108-22-5).[1]

  • Sigma-Aldrich. (2024).[8] Safety Data Sheet: Trans-beta-styrenesulfonyl chloride. Retrieved from (Analogous Hazard Data).[1]

  • Youn, S. W., et al. (2012). "Recent advances in synthesis of sulfonamides." Chemistry & Biology Interface, 2(3). (Synthesis Protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonyl Chlorides. Retrieved from .

  • BenchChem. (2025). Protocols for the Synthesis of Sulfonamides. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Sulfonylation using 2-(3,4-Difluorophenyl)ethenesulfonyl chloride

Topic: Synthesis of Sulfonamides using 2-(3,4-Difluorophenyl)ethenesulfonyl chloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] [1] In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Sulfonamides using 2-(3,4-Difluorophenyl)ethenesulfonyl chloride Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

[1]

Introduction & Medicinal Chemistry Context

The synthesis of sulfonamides remains a cornerstone in medicinal chemistry, given the moiety’s prevalence in antibiotics, diuretics, and anticancer agents. However, the utilization of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride introduces a unique set of electronic and steric properties that distinguish it from standard alkyl or aryl sulfonyl chlorides.

Why this Building Block?
  • The 3,4-Difluorophenyl Motif: Fluorine substitution at the 3 and 4 positions is a strategic "fluorine scan" modification. It blocks metabolic hot spots (CYP450 oxidation) on the phenyl ring, enhances lipophilicity (

    
    ), and alters the electronic density of the aromatic system without introducing significant steric bulk [1].
    
  • The Vinyl Linker (Styryl Moiety): The ethene spacer provides a rigid linker that extends the pharmacophore. Crucially, it conjugates the sulfonyl group with the aromatic ring, creating an

    
    -unsaturated sulfonyl system.[1] This makes the molecule a potential Michael acceptor , capable of covalent interactions with cysteine residues in target proteins, a strategy increasingly used in Targeted Covalent Inhibitors (TCIs) [2].[1]
    

Chemical Properties & Reactivity Profile[1]

Researchers must recognize that this reagent is bifunctional . It contains:

  • Sulfonyl Chloride (

    
    ):  Highly electrophilic, prone to nucleophilic attack by amines.[1][2]
    
  • Vinyl Group (

    
    ):  Activated by the electron-withdrawing sulfonyl group, making the 
    
    
    
    -carbon susceptible to Michael addition (conjugate addition).[1]

Critical Handling Note: Due to the electron-withdrawing nature of the 3,4-difluorophenyl group and the vinyl linker, the sulfonyl chloride is highly reactive. Moisture sensitivity is acute; hydrolysis yields the corresponding sulfonic acid, which is unreactive toward amines under standard conditions.

Reaction Mechanism & Pathways[2][3]

The primary objective is Path A (Sulfonylation) . However, without careful control of stoichiometry and temperature, Path B (Michael Addition) can compete, leading to double-addition byproducts.

Mechanistic Workflow (Graphviz)[1]

ReactionPathways cluster_conditions Control Factors Start Start: 2-(3,4-Difluorophenyl) ethenesulfonyl chloride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (N -> S) Amine Nucleophile: Primary/Secondary Amine Amine->Inter PathA Path A: Sulfonylation (Desired) Inter->PathA Elimination of Cl- ProdA Product: Sulfonamide PathA->ProdA Base Scavenges HCl PathB Path B: Michael Addition (Side Reaction) ProdB Byproduct: Amino-Sulfonamide (Double Addition) PathB->ProdB Conjugate Addition ProdA->PathB Excess Amine High Temp Temp < 0°C Temp < 0°C Stoichiometry (1:1) Stoichiometry (1:1)

Figure 1: Competing reaction pathways. Path A represents the standard sulfonylation. Path B occurs if the vinyl group undergoes conjugate addition with excess amine.

Standard Experimental Protocol

This protocol is optimized to favor sulfonylation over Michael addition by controlling temperature and nucleophile stoichiometry.

Reagents
  • Substrate: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.0 - 1.1 equiv).[1] Avoid large excess.

  • Base: Pyridine (2.0 equiv) or Triethylamine (TEA) (1.2 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Step-by-Step Methodology
  • Preparation:

    • Dry all glassware in an oven (120°C) for at least 1 hour. Cool under a stream of dry nitrogen or argon.

    • Prepare a solution of the Amine (1.0 equiv) and Base (e.g., TEA, 1.2 equiv) in anhydrous DCM (approx.[1] 0.2 M concentration).

  • Controlled Addition (The Critical Step):

    • Cool the amine/base solution to 0°C using an ice bath. Low temperature suppresses the Michael addition side reaction.

    • Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of anhydrous DCM.[3]

    • Add the sulfonyl chloride solution dropwise to the amine solution over 15–20 minutes.

    • Note: Do not add the amine to the chloride; the local excess of chloride can lead to bis-sulfonylation if primary amines are used, though less common with this specific substrate.

  • Reaction & Monitoring:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Slowly warm to Room Temperature (RT) and stir for an additional 2–4 hours.

    • Validation: Monitor by TLC or LC-MS. Look for the disappearance of the starting chloride (often UV active) and the formation of the sulfonamide mass (

      
      ).
      
    • Checkpoint: If LC-MS shows a mass of

      
      , Michael addition has occurred.[1]
      
  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash 1: 1M HCl (aqueous) to remove unreacted amine and pyridine/TEA.[1] Caution: Ensure the product does not contain basic nitrogens that would protonate and extract into the aqueous layer.

    • Wash 2: Saturated

      
       to remove any hydrolyzed sulfonic acid byproducts.[1]
      
    • Wash 3: Brine.[1]

    • Dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate in vacuo.[1]

Optimization & Troubleshooting Guide

The following decision tree assists in resolving common synthetic issues associated with styrylsulfonyl chlorides.

Troubleshooting Logic (Graphviz)

Troubleshooting Issue Problem Detected LowYield Low Yield / Starting Material Remains Issue->LowYield Byproducts Impurity: Mass = Product + Amine Issue->Byproducts Hydrolysis Impurity: Sulfonic Acid Formed Issue->Hydrolysis Sol_Temp Action: Increase Temp to RT (Only if no Michael Adduct) LowYield->Sol_Temp Reaction too slow Sol_Base Action: Switch to Pyridine (Acyl transfer catalyst) LowYield->Sol_Base Nucleophile is weak Sol_Cool Action: Maintain 0°C longer Reduce Amine Equivalents Byproducts->Sol_Cool Michael Addition detected Sol_Dry Action: Use Fresh Anhydrous Solvent Check Ar/N2 Line Hydrolysis->Sol_Dry Moisture ingress

Figure 2: Troubleshooting logic for sulfonylation reactions involving vinyl-sulfonyl chlorides.

Base Selection Data

The choice of base significantly impacts the reaction rate and cleanliness.

Base TypepKa (conj. acid)ProsConsRecommended For
Triethylamine (TEA) 10.75Cheap, easy to remove.[1]Can promote Michael addition if in large excess.Aliphatic amines (strong nucleophiles).
Pyridine 5.2Acts as nucleophilic catalyst; milder.[1]Harder to remove (requires acid wash); smells.Anilines (weak nucleophiles) or sensitive substrates.[1]
DIPEA (Hünig's Base) 10.75Non-nucleophilic; bulky.[1]Expensive.[4]Sterically hindered amines.
Na2CO3 (aq) 10.3Green/Aqueous (Schotten-Baumann).[1]High risk of hydrolysis for this specific substrate.[1]Not recommended for styrylsulfonyl chlorides.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Gehringer, M., & Laufer, S. A. (2019).[1] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] [1]

  • BenchChem Technical Support. (2025). General Principles in the Synthesis of Sulfonamides.

  • Woolven, H., et al. (2011).[1][5] Sulfonamide Synthesis via Calcium Triflimide Activation.[5] Organic Letters, 13(18), 4876–4878.[1]

  • Liu, J., et al. (2011).[1] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon, 186, 2377–2391.[1] [1]

Sources

Application

Application Note: Protocol for Michael Addition Reactions with 2-(3,4-Difluorophenyl)ethenesulfonyl chloride

Executive Summary & Mechanistic Insight[1][2][3][4][5][6] This application note details the experimental protocols for utilizing 2-(3,4-difluorophenyl)ethenesulfonyl chloride (CAS: 1158108-22-5) in Michael addition workf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3][4][5][6]

This application note details the experimental protocols for utilizing 2-(3,4-difluorophenyl)ethenesulfonyl chloride (CAS: 1158108-22-5) in Michael addition workflows. This compound represents a specialized class of "dual-electrophile" building blocks critical in Fragment-Based Drug Discovery (FBDD) and the design of Targeted Covalent Inhibitors (TCIs).

The Chemical Logic (Causality)

The utility of this compound rests on the distinct reactivity profiles of its two electrophilic centers:

  • The Sulfonyl Chloride (

    
    ):  A hard electrophile prone to rapid substitution (
    
    
    
    -type) by nucleophiles (amines/alcohols) to form stable sulfonamides or sulfonates.
  • The Vinyl Group (

    
    ):  A soft electrophile activated by the electron-withdrawing sulfonyl group and the 3,4-difluorophenyl ring. This center undergoes conjugate (1,[1][2]4) Michael addition with soft nucleophiles (thiols, secondary amines).
    

Key Advantage: The 3,4-difluoro substitution is not merely decorative. It serves two critical functions:

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the fluorine atoms lowers the LUMO energy of the vinyl group, significantly increasing the rate of Michael addition compared to non-fluorinated styrene analogs.

  • Metabolic Stability: The fluorine atoms block common sites of oxidative metabolism (CYP450) on the phenyl ring, a standard bioisostere strategy in medicinal chemistry.

Strategic Reaction Pathways

Researchers must choose the correct pathway based on the desired outcome. The most common application in drug discovery is Pathway B (Sequential Derivatization).

ReactionPathways Start 2-(3,4-Difluorophenyl) ethenesulfonyl chloride Inter Vinyl Sulfonamide (Michael Acceptor) Start->Inter Step 1: Sulfonylation (Hard Nucleophile) DirectProduct Sulfonyl Chloride Adduct (Unstable) Start->DirectProduct Pathway A: Direct Addition (Rare/Specific) Amine Amine Scaffold (R-NH2) Amine->Inter Thiol Cysteine/Thiol (R'-SH) Product Michael Adduct (Thioether) Thiol->Product Inter->Product Step 2: Michael Addition (Soft Nucleophile)

Figure 1: The primary workflow (Pathway B) involves installing the warhead onto a scaffold via sulfonylation, followed by the Michael addition event (e.g., target engagement).

Experimental Protocols

Safety Precaution
  • Hazard: Corrosive and lachrymator. The vinyl sulfonamide products are potential alkylating agents (covalent warheads).

  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

Protocol A: Synthesis of the Michael Acceptor (Vinyl Sulfonamide)

Objective: To attach the 2-(3,4-difluorophenyl)ethenesulfonyl moiety to a drug scaffold (amine) while preserving the vinyl group for subsequent Michael addition.

Materials:

  • 2-(3,4-Difluorophenyl)ethenesulfonyl chloride (1.0 equiv)

  • Amine scaffold (1.0 – 1.1 equiv)[3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

Procedure:

  • Preparation: Dissolve the amine scaffold and base (TEA/DIPEA) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Temperature Control: Cool the solution to 0 °C . Rationale: Low temperature is critical to prevent the amine from performing a competing Michael addition on the vinyl group before reacting with the sulfonyl chloride.

  • Addition: Add a solution of 2-(3,4-difluorophenyl)ethenesulfonyl chloride (in minimal DCM) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The disappearance of the chloride and formation of a single peak (M+H) indicates success. If bis-addition (Michael + Sulfonylation) is observed, lower temperature to -10 °C.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Avoid nucleophilic solvents (MeOH) during storage.

Protocol B: Thiol-Michael Addition (Cysteine Targeting)

Objective: To test the reactivity of the synthesized warhead against biological thiols (e.g., Glutathione, Cysteine residues).

Materials:

  • Vinyl Sulfonamide (from Protocol A) (1.0 equiv)

  • Thiol (e.g., Benzyl mercaptan or N-acetylcysteine) (1.2 equiv)

  • Buffer: PBS (pH 7.4) with co-solvent (DMSO/MeCN) if needed for solubility.

  • Catalyst (Optional): TEA (0.1 equiv) if reaction is slow at neutral pH.

Procedure:

  • Solubilization: Dissolve the Vinyl Sulfonamide in DMSO to create a 10 mM stock.

  • Reaction Initiation: Dilute into PBS (pH 7.4) containing the thiol (50 µM – 1 mM depending on assay type).

  • Kinetics Monitoring:

    • UV-Vis: Monitor the disappearance of the styrene absorption band (approx. 250–290 nm).

    • LC-MS: Aliquot at t=0, 15, 30, 60 min. Quench aliquots with 0.1% Formic Acid to stop the reaction.

  • Data Analysis: Calculate the pseudo-first-order rate constant (

    
    ) to quantify the electrophilicity.
    

Expected Results: The 3,4-difluoro substitution typically enhances reactivity by 2–5 fold compared to the unsubstituted styrene analog, making it suitable for targeting cysteines with lower


 or lower accessibility.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Bis-Addition (Impurity) Amine attacked both S-Cl and C=C during Protocol A.Strictly maintain 0 °C or lower; Add the sulfonyl chloride slowly to the amine (inverse addition).
No Reaction (Protocol B) Thiol is protonated (unreactive) at pH 7.4.Increase pH to 8.0 or add catalytic base (TEA). The difluoro-group usually ensures reactivity at neutral pH.
Hydrolysis Sulfonyl chloride degraded before use.Verify reagent quality.[4] Sulfonyl chlorides hydrolyze to sulfonic acids (unreactive) in moist air.

Comparative Reactivity Data

The following table summarizes the electronic influence of the phenyl ring substitution on Michael acceptor reactivity (General trends for


-styrenesulfonyl derivatives).
SubstituentHammett

(approx)
Relative Michael ReactivityMetabolic Stability
Unsubstituted (H)0.001.0 (Reference)Low (Metabolic liability)
4-Fluoro0.061.5 – 2.0xModerate
3,4-Difluoro ~0.40 (cumulative) High (Fast Kinetics) High (Blocked sites)
4-Methoxy-0.27Low (Slow)Low

Visualizing the Drug Discovery Workflow

This diagram illustrates where this specific protocol fits into the broader TCI (Targeted Covalent Inhibitor) development cycle.

Workflow Step1 Scaffold Selection (Reversible Binder) Step2 Warhead Installation (Protocol A: Sulfonylation) Step1->Step2 Attach 2-(3,4-difluorophenyl) ethenesulfonyl chloride Step3 Reactivity Tuning (Protocol B: Kinetic Assay) Step2->Step3 Vinyl Sulfonamide Generated Step4 Cellular Engagement (Proteomics/IC50) Step3->Step4 Valid Reactivity Window Step4->Step2 Optimize Linker/Warhead

Figure 2: Iterative cycle for optimizing covalent inhibitors using the 3,4-difluoro warhead.

References

  • ACS Medicinal Chemistry Letters. "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors." (2015).[5] Demonstrates the use of difluorophenyl sulfonamides in kinase inhibitor design.Link

  • National Institutes of Health (PMC). "On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael 'Click' Acceptor." Establishes the protocol for vinyl sulfonamide synthesis and subsequent Michael addition.Link

  • Journal of Organic Chemistry. "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." Mechanistic discussion on the competition between sulfonylation and other pathways.Link

  • BenchChem Application Note. "Application of Perfluorophenyl Ethenesulfonate Analogs in Click Chemistry Reactions." Contextualizes the use of fluorinated ethenesulfonyl derivatives in SuFEx and covalent probe discovery.Link

Sources

Method

Cysteine-reactive probes containing 2-(3,4-Difluorophenyl)ethenesulfonyl moieties

Application Note: Strategic Deployment of 2-(3,4-Difluorophenyl)ethenesulfonyl Probes for Cysteine Profiling Abstract This application note details the utility of 2-(3,4-Difluorophenyl)ethenesulfonyl moieties as tunable...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-(3,4-Difluorophenyl)ethenesulfonyl Probes for Cysteine Profiling

Abstract

This application note details the utility of 2-(3,4-Difluorophenyl)ethenesulfonyl moieties as tunable electrophilic warheads for targeting cysteine residues in the human proteome. Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), this specific vinyl sulfone scaffold offers a "Goldilocks" reactivity profile—sufficiently electrophilic to modify catalytic and non-catalytic cysteines, yet stable enough to resist rapid degradation in complex biological matrices. The inclusion of the 3,4-difluorophenyl group enhances cell permeability and modulates the Michael acceptor's electronic properties, making these probes ideal for Activity-Based Protein Profiling (ABPP) and targeted covalent inhibitor development.

Part 1: The Chemical Logic

The Warhead Architecture

The 2-(3,4-Difluorophenyl)ethenesulfonyl moiety functions as a Michael acceptor . Its reactivity is governed by the conjugation of the vinyl group with the electron-withdrawing sulfonyl moiety and the fluorinated aromatic ring.

  • Mechanism: The nucleophilic thiolate anion (

    
    ) of a cysteine residue attacks the 
    
    
    
    -carbon of the vinyl sulfone, resulting in a stable thioether adduct.
  • Role of the Sulfonyl Group: It activates the double bond for nucleophilic attack and serves as a linker to the probe's affinity handle (e.g., biotin, fluorophore) or drug scaffold.

  • Role of the 3,4-Difluorophenyl Group:

    • Electronic Tuning: The fluorine atoms exert an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the

      
      -carbon compared to a non-fluorinated analog. This fine-tunes the reaction rate (
      
      
      
      ).
    • Metabolic Stability: Substitution at the 3,4-positions blocks common sites of cytochrome P450-mediated oxidative metabolism, prolonging the probe's half-life in live-cell assays.

Reaction Mechanism Diagram

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State (Anionic Intermediate) Cys->Transition Nucleophilic Attack (Michael Addition) Probe Probe Warhead (Vinyl Sulfone) Probe->Transition Product Stable Thioether Adduct (Covalent Complex) Transition->Product Protonation

Figure 1: Mechanism of Michael addition between a protein cysteine thiolate and the vinyl sulfone warhead.

Part 2: Probe Synthesis & Design

Researchers can synthesize custom probes using the commercially available building block 2-(3,4-Difluorophenyl)ethenesulfonyl chloride (CAS: 1158108-22-5).

Synthesis Protocol (General Coupling)

To create a probe, the sulfonyl chloride is coupled with a primary amine-containing scaffold (e.g., an alkyne-linker-amine for Click chemistry or a fluorophore-amine).

Reagents:

  • 2-(3,4-Difluorophenyl)ethenesulfonyl chloride (1.0 eq)[1]

  • Amine-functionalized Reporter/Scaffold (1.0 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve the amine-scaffold in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA/DIPEA and cool the reaction to 0°C.

  • Coupling: Dropwise add a solution of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride in DCM.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield Expectation: High (>80%) due to the high reactivity of the sulfonyl chloride.

Part 3: Experimental Protocols

In Situ Proteome Labeling Protocol

This protocol describes the labeling of live cells to identify cysteine reactivity changes under physiological conditions.

Materials:

  • Cell line of interest (e.g., HEK293T, Jurkat)[2]

  • Probe Stock: 10 mM in DMSO

  • Lysis Buffer: PBS, 1% Triton X-100, Protease Inhibitor Cocktail

  • Click Chemistry Reagents (if using alkyne probe): Azide-fluorophore (e.g., Rhodamine-N3), TCEP, TBTA, CuSO4.

Step-by-Step Workflow:

  • Cell Culture: Grow cells to 80–90% confluency.

  • Probe Treatment:

    • Add the probe to the culture medium (Final conc: 1–10 µM).

    • Include a Vehicle Control (DMSO only).

    • Optional: For competition assays, pre-treat with a covalent inhibitor for 1 hour before adding the probe.

  • Incubation: Incubate at 37°C for 1–2 hours. (Vinyl sulfones are slower than acrylamides; longer incubation ensures saturation).

  • Harvesting:

    • Wash cells 3x with ice-cold PBS to remove excess free probe.

    • Scrape cells into PBS and pellet (500 x g, 5 min).

  • Lysis: Resuspend pellet in Lysis Buffer. Sonicate (3 x 10s pulses). Clarify lysate by centrifugation (15,000 x g, 10 min).

  • Click Reaction (For Alkyne Probes):

    • To 50 µL lysate (1 mg/mL protein), add:

      • 1 µL Rhodamine-Azide (100 µM stock)

      • 1 µL TCEP (50 mM stock)

      • 1 µL TBTA (1.7 mM stock in DMSO/t-Butanol)

      • 1 µL CuSO4 (50 mM stock)

    • Incubate 1 hour at RT in the dark.

  • Analysis: Quench with 4x SDS-PAGE loading buffer. Boil (5 min, 95°C). Resolve on SDS-PAGE and scan for fluorescence.

Quantitative Mass Spectrometry (ABPP-SILAC/TMT)

For identification of specific targets, couple the labeling with enrichment.

  • Enrichment: Use Streptavidin-agarose beads (if using biotin-azide in Step 6).

  • Digestion: On-bead trypsin digestion (overnight).

  • LC-MS/MS: Analyze peptides. Look for the specific mass shift corresponding to the probe adduct.

    • Note: The mass shift will be equal to the Molecular Weight of the full probe (or the clicked adduct) minus the displaced proton (approx -1 Da).

Part 4: Data Visualization & Analysis

ABPP Workflow Diagram

ABPP_Workflow LiveCells Live Cells (Treatment) Lysis Lysis & Homogenization LiveCells->Lysis Probe Incubation (1-2h) Click Click Chemistry (CuAAC with Biotin-N3) Lysis->Click Proteome Extraction Enrich Streptavidin Enrichment Click->Enrich Biotinylation Digest Trypsin Digestion Enrich->Digest On-bead LCMS LC-MS/MS Analysis Digest->LCMS Peptides BioInfo Target Identification (Mass Shift Analysis) LCMS->BioInfo .RAW Data

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for identifying cysteine targets.

Data Interpretation Table
ObservationInterpretationAction
Strong Fluorescent Band High abundance target or hyper-reactive cysteine.Perform competition assay with unlabeled probe to confirm specificity.
Smear on Gel Non-specific labeling or probe concentration too high.Titrate probe down (try 0.1 µM - 1 µM).
No Signal Low reactivity or poor cell permeability.Increase incubation time (up to 4h) or check probe stability in media.
Loss of Signal with Inhibitor Specific target engagement.This is a validated "hit." Proceed to MS identification.[3]

Part 5: Troubleshooting & Critical Parameters

  • pH Sensitivity: The Michael addition is pH-dependent. The thiolate anion (

    
    ) is the reactive species. Ensure Lysis Buffer pH is 7.4–8.0. Acidic pH (< 6.5) will drastically reduce labeling efficiency.
    
  • Thiol Scavengers: Avoid DTT or

    
    -mercaptoethanol in the lysis buffer before the click reaction or labeling is complete, as they will quench the probe.
    
  • Reversibility: While vinyl sulfones are generally considered irreversible, some adducts can undergo retro-Michael addition over long periods or under extreme conditions. Keep samples frozen if not analyzing immediately.

References

  • Building Block Source: 2-(3,4-Difluorophenyl)ethenesulfonyl Chloride. CAS 1158108-22-5.[1][4][5] Available from major chemical suppliers (e.g., BenchChem, ChemicalBook).

  • General Vinyl Sulfone Mechanism: Palmer, J. T., et al. (1995). Vinyl sulfones as mechanism-based cysteine protease inhibitors.[6] Journal of Medicinal Chemistry.

  • Cysteine Profiling Methodology:Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.

  • Fluorine in Medicinal Chemistry:Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Sulfonylation Protocols for Sterically Hindered Systems

Introduction: The Steric Bottleneck You are likely reading this because your standard sulfonylation protocol ( + Pyridine/DCM) has failed. In drug discovery, "magic methyl" effects and conformational locks often introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Bottleneck

You are likely reading this because your standard sulfonylation protocol (


 + Pyridine/DCM) has failed. In drug discovery, "magic methyl" effects and conformational locks often introduce significant steric bulk near the nucleophilic center (amines/alcohols) or the electrophile (sulfonyl chloride).

The Core Problem: Sulfonylation is a bimolecular nucleophilic substitution (


-like) at sulfur. Steric hindrance prevents the nucleophile from accessing the 

orbital of the S-Cl bond. Under these stalled conditions, background hydrolysis (reaction with trace water) becomes the dominant pathway, destroying your reagent before the desired bond forms.

This guide provides three tiered solutions ranging from kinetic activation to alternative chemistries.

Module 1: Kinetic Activation (The DMAP "Turbo" Charge)

Applicability: Moderately hindered secondary amines or tertiary alcohols.

FAQ: Why isn't pyridine enough?

A: Pyridine acts primarily as a Brønsted base (proton scavenger). For hindered substrates, you need a Nucleophilic Catalyst . Pyridine is too weak a nucleophile to displace the chloride efficiently.

The Solution: Add 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium  salt. This intermediate is a "super-electrophile"—it has a longer, weaker S-N bond and a positive charge that pulls electron density from sulfur, making it susceptible to attack even by bulky nucleophiles.
Visualization: DMAP Catalytic Cycle

DMAP_Cycle Start Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Salt (Super-Electrophile) Start->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter enters Product Sulfonated Product (R-SO2-OR') Inter->Product Transfer of SO2 Group Nuc Hindered Nucleophile (R'-OH / R'-NH2) Nuc->Product Attacks S Product->DMAP Catalyst Regeneration Base Auxiliary Base (Et3N/DIPEA) Base->Product Scavenges HCl

Figure 1: The DMAP catalytic cycle converts the sluggish sulfonyl chloride into a highly reactive cationic intermediate.

Protocol 1: DMAP-Catalyzed Sulfonylation

Standard Protocol for hindered alcohols/amines.

  • Dryness is Critical: Flame-dry glassware under

    
    . Use anhydrous DCM or MeCN (MeCN accelerates the rate via polarity).
    
  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Sulfonyl Chloride: 1.5 – 2.0 equiv

    • DMAP: 0.1 – 0.2 equiv (Catalytic)

    • Auxiliary Base:

      
       or DIPEA (2.0 – 3.0 equiv). Note: Do not use DMAP as the stoichiometric base; it is too expensive and difficult to remove.
      
  • Procedure:

    • Dissolve substrate, base, and DMAP in solvent (

      
      ).
      
    • Cool to

      
      .
      
    • Add Sulfonyl Chloride dropwise.[1]

    • Crucial Step: Allow to warm to Room Temp (RT). If no reaction after 4h, heat to reflux (40°C for DCM, 80°C for MeCN).

  • Workup: Quench with saturated

    
    . Wash organic layer with 
    
    
    
    (to remove DMAP/Pyridine) followed by
    
    
    .

Module 2: The "Nuclear" Option (Forcing Conditions)

Applicability: Extremely hindered alcohols (e.g., tertiary, neopentyl) or unreactive anilines.

Method A: Deprotonation (Alkoxide Formation)

If the nucleophile cannot attack, we increase its energy (HOMO) by deprotonating it first.

Protocol:

  • Dissolve alcohol in anhydrous THF (

    
    ).
    
  • Cool to

    
    .[1]
    
  • Add NaH (60% dispersion) or LiHMDS (1.2 equiv). Stir 30 mins to ensure anion formation (

    
     evolution stops).
    
  • Add Sulfonyl Chloride (1.2 equiv) rapidly.

  • Warning: If using aliphatic sulfonyl chlorides (e.g., MsCl), this method risks Sulfene formation (elimination). If you see black tar, switch to Method B.

Method B: Silver-Promoted Sulfonylation

Why it works: Silver oxide (


) acts as a mild base and a halogen scavenger. It precipitates 

, driving the reaction equilibrium irreversibly to the right (Le Chatelier’s principle).

Protocol:

  • Mix Substrate (1.0 equiv), Sulfonyl Chloride (1.5 equiv), and

    
     (1.5 equiv)  in DCM or MeCN.
    
  • Add KI (0.2 equiv): This forms transient Sulfonyl-Iodide (more reactive than chloride) and precipitates AgI (highly insoluble).

  • Stir vigorously (heterogeneous mixture) at RT or 40°C.

  • Filter through Celite to remove silver salts.

Module 3: Changing the Electrophile (SuFEx Chemistry)

Applicability: Substrates sensitive to hydrolysis or where purification is difficult. Concept: Move from Sulfonyl Chlorides to Sulfonyl Fluorides .

FAQ: Why use Sulfonyl Fluorides?

A: The S-F bond is stronger and more stable than S-Cl.[2] Sulfonyl fluorides are stable to water, chromatography, and heat. They only react when "activated" by a specific catalyst (Si-F exchange). This is the basis of SuFEx (Sulfur-Fluoride Exchange) click chemistry.

Protocol: SuFEx Activation

Reference: Sharpless et al. (2014)[3][4]

  • Reagent: Convert your Sulfonyl Chloride to Sulfonyl Fluoride (stir with

    
     in MeCN/Water) OR purchase the fluoride.
    
  • Substrate: Use the free alcohol/amine OR the Silyl Ether (R-OTMS).

  • Catalyst: DBU (1.2 equiv) or BTMG (tert-butyl-tetramethylguanidine).

  • Solvent: MeCN (

    
     - high concentration helps).
    
  • Procedure:

    • Mix Sulfonyl Fluoride (1.2 equiv) and Substrate.

    • Add DBU.[5][6]

    • Reaction is often instant. If not, heat to 60°C.

    • Benefit: No hydrolysis byproducts.

Troubleshooting & Optimization Guide

Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Reaction Stalled? Q1 Is the Nucleophile Acid Sensitive? Start->Q1 Q2 Is it an Aliphatic Sulfonyl Chloride (e.g. MsCl)? Q1->Q2 No Sol1 Use SuFEx Protocol (Neutral Conditions) Q1->Sol1 Yes Sol2 Avoid Strong Base (NaH). Use Ag2O/KI Method. Q2->Sol2 Yes (Risk of Sulfene) Sol4 Add DMAP (0.2 eq) + Heat (Reflux) Q2->Sol4 No (Aryl Sulfonyl) Sol3 Try Deprotonation (NaH/THF) Sol4->Sol3 Still Fails?

Figure 2: Logic flow for selecting the optimal sulfonylation condition based on substrate properties.

Common Failure Modes
SymptomProbable CauseCorrective Action
No Product, Start Material remains Steric bulk prevents attack.[5]1. Add DMAP (0.2 eq).2. Switch solvent to MeCN (polar aprotic).3. Heat to reflux.
Start Material consumed, No Product Hydrolysis. Water competed with the hindered nucleophile.1. Flame-dry glassware.2. Use SuFEx (Sulfonyl Fluoride) which is water-stable.3.[4] Increase concentration to

.
Black Tar / Complex Mixture Sulfene Formation. (Only for aliphatic

). Base caused elimination.[1]
1. Switch to inorganic base (

or

).2. Avoid NaH or strong amine bases.3. Keep Temp

during addition.
Low Yield with Silyl Ethers Poor cleavage of silyl group.Use the SuFEx protocol.[2] The fluoride anion generated drives the reaction by forming the strong Si-F bond.

References

  • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981.

  • Dong, J.; Sharpless, K. B.; et al. (2014).[7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Bouzide, A.; Sauvé, G. (2002). "Silver(I) oxide mediated highly selective monoprotection of symmetrical diols." Organic Letters, 4(14), 2329-2332.

  • Das, B.; et al. (2004). "Indium(III) chloride-catalyzed efficient sulfonylation of amines and alcohols." Tetrahedron Letters, 45(36), 6709-6711.

Sources

Optimization

Technical Support Center: Recrystallization of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride

The following technical guide is structured as a specialized support center resource for the purification of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride . Case ID: PUR-2-(3,4-F)-ESC Status: Active Guide Technical Lead:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the purification of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride .

Case ID: PUR-2-(3,4-F)-ESC Status: Active Guide Technical Lead: Senior Application Scientist[1]

Core Technical Overview

Compound: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride CAS: 1158108-22-5 Class: Styrenesulfonyl Chloride / Vinyl Sulfonyl Chloride Critical Sensitivity: Hydrolysis (Moisture Sensitive) & Thermal Polymerization (Potential at high T).[1]

Executive Summary: Purification of styrenesulfonyl chlorides requires a strict exclusion of moisture.[1] The presence of the electron-withdrawing fluorine atoms and the sulfonyl chloride moiety makes this compound susceptible to nucleophilic attack by water (hydrolysis), yielding the corresponding sulfonic acid (a common impurity that depresses melting point). Furthermore, the vinyl double bond introduces a risk of thermal polymerization if heated excessively without a stabilizer.

Primary Recommendation: Use a binary solvent system (Solvent/Anti-Solvent) under an inert atmosphere.[1] Single-solvent recrystallization often requires temperatures that risk thermal degradation.[1]

Solvent Selection Matrix

The following table categorizes solvents based on thermodynamic suitability and chemical compatibility.

Solvent ClassSpecific SolventSuitabilityTechnical Rationale
Primary Solvent (Dissolves Cmpd)Dichloromethane (DCM) Excellent High solubility at RT; low boiling point prevents thermal degradation; easy to remove.[1]
Primary Solvent Toluene Good Good solubility for aromatics; allows for higher temperature differential if needed.[1] Must be anhydrous.[1][2]
Anti-Solvent (Induces Precip)n-Hexane or Heptane Excellent Non-polar; induces controlled crystallization when added to DCM or Toluene solutions.[1]
Prohibited Water CRITICAL FAIL Causes immediate hydrolysis to sulfonic acid and HCl gas.[1]
Prohibited Alcohols (MeOH, EtOH) CRITICAL FAIL Reacts to form sulfonate esters (solvolysis).[1]
Prohibited Diethyl Ether Moderate Risk Often contains peroxides; highly hygroscopic (absorbs water from air), leading to hydrolysis.[1]

Standard Operating Procedure (SOP)

Protocol: Binary Solvent Recrystallization (DCM / Hexane) Use this protocol to minimize thermal stress and hydrolysis risk.[1]

Prerequisites:

  • All glassware must be flame-dried or oven-dried.[1]

  • Perform operations under a Nitrogen or Argon blanket.[1][3]

  • Solvents must be anhydrous (dried over molecular sieves).[1]

Step-by-Step Workflow:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Dichloromethane (DCM) in small portions at Room Temperature (RT) until the solid just dissolves.[1]

    • Note: If insoluble particles remain (salts/impurities), filter rapidly through a plug of cotton or a sintered glass funnel.

  • Anti-Solvent Addition:

    • While stirring gently, add n-Hexane dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-clarification:

    • Add 1-2 drops of pure DCM to make the solution clear again.

  • Crystallization:

    • Cover the flask (parafilm/foil) to prevent evaporation and moisture ingress.

    • Allow to stand undisturbed at RT for 30 minutes.

    • Transfer to a refrigerator (4°C) or freezer (-20°C) for 2-4 hours to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).[4]

    • Wash the filter cake quickly with cold n-Hexane.

    • Dry under high vacuum at RT (Do not heat).[1]

Troubleshooting Guide (FAQ)

Q1: My product "oiled out" instead of forming crystals. What happened?

Diagnosis: This occurs when the compound separates as a liquid droplet before crystallizing, often because the solution temperature is above the compound's melting point in that solvent mixture, or impurities are lowering the melting point. Corrective Action:

  • Re-dissolve: Add a small amount of the Primary Solvent (DCM) to redissolve the oil.

  • Seed: Add a single "seed crystal" of the pure compound (if available) or scratch the inner wall of the flask with a glass rod to provide nucleation sites.

  • Slow Down: Cool the solution much more slowly. Wrap the flask in a towel to insulate it as it cools.

Q2: The yield is very low, but the mother liquor is dark.

Diagnosis: High solubility in the anti-solvent or degradation.[1] Corrective Action:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator (low temp < 30°C) to half volume.

  • Repeat the crystallization process (Second Crop).

  • Warning: Second crop crystals are usually less pure.[1]

Q3: The melting point is broad and lower than expected.

Diagnosis: Hydrolysis has occurred. The presence of 2-(3,4-difluorophenyl)ethenesulfonic acid acts as an impurity.[1] Corrective Action:

  • Check your solvents.[1][2][4][5] Are they anhydrous?

  • Did you leave the flask open to air?

  • Remedy: Recrystallize again using strictly anhydrous Toluene (single solvent method: dissolve hot, cool slow) to separate the polar acid impurity (which is likely insoluble in toluene) from the sulfonyl chloride.

Process Visualization

The following workflow illustrates the logic flow for the purification process.

RecrystallizationWorkflow Start Start: Crude Solid SolventChoice Select Solvent System (DCM / Hexane) Start->SolventChoice Dissolve Dissolve in Min. DCM (Anhydrous, RT) SolventChoice->Dissolve Filter Filter Insoluble Impurities Dissolve->Filter AddAnti Add Hexane Dropwise until Cloud Point Filter->AddAnti Clarify Add drops of DCM to clear solution AddAnti->Clarify Cool Cool Slowly (RT -> 4°C -> -20°C) Clarify->Cool CheckState Check State Cool->CheckState Crystals Crystals Formed CheckState->Crystals Success Oil Oiling Out CheckState->Oil Failure Collect Vacuum Filter & Dry (High Vac, No Heat) Crystals->Collect RemedyOil Remedy: 1. Add DCM 2. Scratch Glass 3. Seed Crystal Oil->RemedyOil RemedyOil->Cool Retry

Caption: Logical workflow for the binary solvent recrystallization of moisture-sensitive sulfonyl chlorides.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification of sulfonyl chlorides via solvent/anti-solvent methods).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Foundational protocols for handling acid chlorides and avoiding hydrolysis).

  • PubChem Compound Summary. (2024). 2-(3,4-Difluorophenyl)ethenesulfonyl chloride (CID 54348604).[1] National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich (Merck). (2024).[1] Technical Bulletin: Handling Moisture-Sensitive Reagents. (General industry standard for handling sulfonyl chlorides).[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-(3,4-Difluorophenyl)ethenesulfonyl Chloride

Introduction: Characterizing a Niche Reagent In the landscape of synthetic chemistry, vinyl sulfonyl chlorides serve as versatile intermediates, particularly in the construction of complex heterocyclic systems and as pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Niche Reagent

In the landscape of synthetic chemistry, vinyl sulfonyl chlorides serve as versatile intermediates, particularly in the construction of complex heterocyclic systems and as precursors for vinyl sulfones and sulfonamides. The title compound, 2-(3,4-Difluorophenyl)ethenesulfonyl chloride, combines the reactivity of a vinyl sulfonyl chloride with the unique electronic properties imparted by a difluorinated aromatic ring.[1] Such fluorinated motifs are of high interest in medicinal chemistry, as the inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be characterized by two distinct regions: the downfield aromatic region and the vinyl region. The analysis hinges on understanding the electronic effects of the sulfonyl chloride (-SO₂Cl) and the fluorine substituents. The -SO₂Cl group is strongly electron-withdrawing, which will deshield adjacent protons, shifting their signals downfield.

The Vinyl System:

The two vinyl protons (Hα and Hβ) will form an AX or AB spin system. Given the electronic asymmetry across the double bond, they will be non-equivalent.

  • Hβ (trans to -SO₂Cl): This proton, being closer to the deshielding aromatic ring, is expected to resonate further downfield than Hα.

  • Hα (geminal to -SO₂Cl): This proton is directly attached to the same carbon as the sulfonyl chloride group.

A large trans coupling constant (³JHαHβ) of approximately 15.4 Hz is expected, which is highly characteristic of an (E)-alkene configuration.[3]

The Aromatic System:

The 3,4-difluorophenyl group will present a complex splitting pattern due to both homo- and heteronuclear couplings (¹H-¹H and ¹H-¹⁹F). The three aromatic protons will be split by each other and by the two fluorine atoms. The magnitude of the coupling constants is distance-dependent.

  • H-2: This proton is ortho to the vinyl group and meta to the F-3 fluorine. It will likely appear as a doublet of doublets or a more complex multiplet.

  • H-5: This proton is ortho to the F-4 fluorine and meta to the vinyl group and F-3 fluorine. It will exhibit significant splitting from the adjacent F-4.

  • H-6: This proton is ortho to the vinyl group and the F-4 fluorine. It will be the most complex, showing coupling to H-2, H-5, and F-4.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and critical information about the electronic environment of each carbon atom. A key feature will be the presence of large one-bond and smaller multi-bond carbon-fluorine (JCF) coupling constants, which are invaluable for definitive assignments.[4]

  • Vinyl Carbons: Two distinct signals are expected in the alkene region (typically 120-150 ppm).[5] The carbon attached to the sulfonyl chloride group will be significantly deshielded.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons. The two carbons directly bonded to fluorine (C-3 and C-4) will appear as large doublets due to one-bond ¹JCF coupling (typically >240 Hz). The other aromatic carbons will exhibit smaller, through-bond ²JCF and ³JCF couplings, aiding in their assignment.[6]

Comparative Data Analysis

To substantiate our predictions, we can compare the expected spectral features of the title compound with the experimentally determined data for structurally similar molecules, such as (E)-1-(4-Fluorophenyl)sulfonyl-2-phenylethene.[3] This comparison allows us to isolate the electronic effects of the substituents.

CompoundVinyl Hα (ppm)Vinyl Hβ (ppm)³JHαHβ (Hz)Aromatic Protons (ppm)
Predicted: 2-(3,4-Difluorophenyl)ethenesulfonyl chloride ~6.8 - 7.0~7.5 - 7.7~15.4~7.2 - 7.6 (complex)
Experimental: (E)-1-(4-Fluorophenyl)sulfonyl-2-phenylethene [3]6.727.5515.47.01 - 7.54 (m)
Experimental: (E)-1-(Phenylsulfonyl)-2-phenylethene [3]6.787.5915.47.27 - 7.76 (m)

Table 1: Comparison of predicted ¹H NMR data with experimental data of related vinyl sulfones.

The comparison shows that the predicted chemical shifts for the vinyl protons of our target molecule are in good agreement with established data for similar structures. The presence of two fluorine atoms on the phenyl ring is expected to induce more complex splitting patterns but only subtly shift the ranges of the aromatic protons compared to a monofluorinated or non-fluorinated analogue.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride and highlights the key predicted NMR coupling interactions that are critical for spectral assignment.

Caption: Key H-H and H-F J-coupling interactions in 2-(3,4-Difluorophenyl)ethenesulfonyl chloride.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for the title compound. The causality for each step is provided to ensure data integrity.

1. Sample Preparation:

  • Action: Accurately weigh approximately 5-10 mg of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Reasoning: CDCl₃ is a common, relatively non-polar solvent that provides good solubility for many organic compounds and has minimal overlapping signals.[7] TMS provides a universally recognized reference point for chemical shifts.[8]

2. Instrument Setup & Shimming:

  • Action: Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended). Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
  • Reasoning: A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region. Shimming is critical to achieve sharp, well-resolved peaks, allowing for accurate measurement of coupling constants.

3. ¹H NMR Acquisition:

  • Action: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
  • Reasoning: A standard proton experiment is fast and provides the initial overview of the proton environments.

4. ¹³C NMR Acquisition:

  • Action: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
  • Reasoning: Proton decoupling simplifies the spectrum to singlets (or doublets/multiplets if C-F coupling is present), making it easier to count the number of unique carbons.[9] The lower sensitivity of the ¹³C nucleus necessitates a greater number of scans.

5. Advanced 2D NMR (Optional but Recommended):

  • Action: Perform a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. A ¹H-¹H COSY (Correlation Spectroscopy) experiment can also be useful.
  • Reasoning: HSQC correlates each proton signal with the carbon signal to which it is directly attached, providing unambiguous C-H assignments. COSY identifies protons that are coupled to each other (e.g., Hα and Hβ), confirming connectivity.

6. Data Processing:

  • Action: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals in the ¹H spectrum.
  • Reasoning: Proper processing is essential for extracting accurate chemical shift, multiplicity, and integration values from the raw data.

Conclusion

The structural elucidation of 2-(3,4-Difluorophenyl)ethenesulfonyl chloride via NMR spectroscopy is a multi-faceted task that relies on a predictive understanding of substituent effects and spin-spin coupling. The ¹H NMR spectrum is expected to show a characteristic (E)-alkene coupling constant around 15.4 Hz and a complex aromatic region due to extensive ¹H-¹H and ¹H-¹⁹F couplings. The ¹³C NMR spectrum will be defined by the strongly deshielded carbons of the vinyl sulfonyl group and the large, informative ¹JCF coupling constants of the fluorinated ring. By comparing these predicted values with data from known analogues and employing a rigorous experimental protocol, researchers can confidently characterize this valuable synthetic intermediate.

References

  • Gui, Q., et al. (2018). Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. Royal Society of Chemistry.
  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.
  • Matrix Scientific. (n.d.). 2-(3,4-Difluorophenyl)-ethenesulfonyl chloride.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah University.
  • ResearchGate. (n.d.). NMR spectra of a mixture of fluorinated compounds highlighting the...
  • Bruker. (n.d.). High Field NMR. Bruker.
  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry.
  • Lazić, A. M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health.
  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University.
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Unknown. (n.d.). Coupling constants for 1H and 13C NMR.

Sources

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